molecular formula C7H13ClN2O2 B2427102 octahydropiperazino[2,1-c]morpholin-6-one hydrochloride CAS No. 2305252-73-5

octahydropiperazino[2,1-c]morpholin-6-one hydrochloride

Cat. No.: B2427102
CAS No.: 2305252-73-5
M. Wt: 192.64
InChI Key: PAKUVMVDJKCAMP-UHFFFAOYSA-N
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Description

octahydropiperazino[2,1-c]morpholin-6-one hydrochloride is a heterocyclic compound that features a unique structure combining pyrazine and oxazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydropiperazino[2,1-c]morpholin-6-one hydrochloride typically involves multiple steps. One common method starts with the reaction of a suitable pyrazine derivative with an oxazine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

octahydropiperazino[2,1-c]morpholin-6-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

octahydropiperazino[2,1-c]morpholin-6-one hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of octahydropiperazino[2,1-c]morpholin-6-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

octahydropiperazino[2,1-c]morpholin-6-one hydrochloride is unique due to its specific ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

3,4,7,8,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]oxazin-6-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2.ClH/c10-7-4-8-3-6-5-11-2-1-9(6)7;/h6,8H,1-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAKUVMVDJKCAMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2N1C(=O)CNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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